2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride
Descripción
This compound is a benzimidazole derivative featuring a tetrahydrofuran (THF) substituent at the 2-position and a 2-(m-tolyloxy)ethyl group at the 1-position, with a hydrochloride counterion enhancing solubility.
Propiedades
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19;/h2-4,6-9,14,19H,5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDGTRWMZHEVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 288.78 g/mol
The structure features a benzo[d]imidazole core which is known for its role in various biological activities, particularly in medicinal chemistry.
Research indicates that benzo[d]imidazole derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have shown significant activity against a range of pathogens, including bacteria and fungi. The presence of the m-tolyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Antitumor Properties : Some benzo[d]imidazole derivatives have been identified as potent inhibitors of tumor growth by interfering with cell signaling pathways involved in cancer progression.
Therapeutic Applications
The compound is being investigated for several therapeutic applications:
- Anticancer Agents : Preliminary studies suggest that it may inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cancer cell proliferation .
- Antimicrobial Agents : Its efficacy against various microbial strains makes it a candidate for developing new antimicrobial therapies.
Case Studies
- Antitumor Efficacy :
-
Antimicrobial Activity :
- Another investigation focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 5-20 µg/mL, indicating promising activity .
Structure-Activity Relationship (SAR)
The biological activity of benzo[d]imidazole derivatives can be influenced by modifications to their structure. Key findings include:
- Substituent Effects : The presence of hydrophobic groups at specific positions on the benzo[d]imidazole core enhances biological activity. For instance, the introduction of alkyl or aryl groups can improve binding affinity to target enzymes or receptors.
- Hydrogen Bonding : Compounds that can engage in hydrogen bonding with biological targets often exhibit improved potency and selectivity .
Table 1: Biological Activity Summary
| Activity Type | Experimental Model | IC50/EC50 Values |
|---|---|---|
| Antitumor | Various cancer cell lines | 5 - 20 µM |
| Antimicrobial | Gram-positive bacteria | 5 - 20 µg/mL |
| Antifungal | Fungal strains | 10 - 30 µg/mL |
Table 2: Structure-Activity Relationships
| Compound Variation | Observed Effect |
|---|---|
| Addition of m-tolyloxy group | Increased lipophilicity |
| Substitution at 4-position | Enhanced farnesyltransferase inhibition |
| Alkyl chain length variation | Optimal chain length improves activity |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Key Observations:
- The target compound distinguishes itself with a tetrahydrofuran ring and hydrochloride salt , likely improving aqueous solubility compared to neutral analogs like 3o and 3p.
- 3p (thiophene-substituted) exhibits the highest melting point (344–346°C), reflecting strong intermolecular forces due to sulfur’s polarizability.
- Antifungal and antitumor activities are noted in analogs with electron-rich substituents (e.g., pyrrole in 5c, sulfonyl in 4).
Key Observations:
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing 2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions impact yield?
- Methodology :
- Core steps : (i) Formation of the benzimidazole ring via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones). (ii) Alkylation at the 1-position using 2-(m-tolyloxy)ethyl halides. (iii) Introduction of the tetrahydrofuran-2-yl group via nucleophilic substitution or coupling reactions .
- Key conditions : Reflux in acetic acid with ammonium acetate as a catalyst (for cyclization), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via silica gel chromatography (hexane/EtOAc gradients) .
- Yield optimization : Catalytic use of Pd for cross-coupling steps, stoichiometric control of alkylating agents, and temperature modulation (60–80°C for 12–24 hours) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrahydrofuran linkage at C2, m-tolyloxyethyl chain at N1) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula (C₂₁H₂₅ClN₂O₂) .
- Thermal analysis (DSC/TGA) : Assess decomposition temperatures and hygroscopicity, critical for storage recommendations .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Protocol :
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light sensitivity : Store in amber glass vials at –20°C; compare UV-Vis spectra (200–400 nm) before and after light exposure .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce by-products like N-alkylation isomers or oxidized impurities?
- Strategies :
- Regioselective alkylation : Use bulky bases (e.g., NaH in THF) to favor N1-alkylation over N3-alkylation .
- By-product mitigation : Introduce TEMPO (radical scavenger) to prevent oxidation of the tetrahydrofuran ring during reflux .
- Example data :
| Condition | Yield (%) | Purity (%) | Major By-Product |
|---|---|---|---|
| NaH, THF, 0°C | 72 | 98 | <1% N3-alkylated |
| K₂CO₃, DMF, 80°C | 58 | 89 | 8% Oxidized furan |
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) among benzimidazole analogs be resolved?
- Approach :
- Dose-response profiling : Test the compound across 3–5 log concentrations (e.g., 0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) .
- Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., topoisomerase II) to identify primary targets .
Q. What structure-activity relationship (SAR) strategies enhance pharmacological properties of this compound?
- Design principles :
- Tetrahydrofuran modification : Replace with pyrrolidine or morpholine rings to improve solubility (logP reduction) .
- m-Tolyloxy chain optimization : Introduce electron-withdrawing groups (e.g., –CF₃) to boost metabolic stability .
- Example SAR table :
| Derivative | IC₅₀ (µM, MCF-7) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 12.3 | 0.45 |
| –CF₃ substituent | 8.7 | 0.62 |
| Morpholine analog | 15.1 | 1.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
